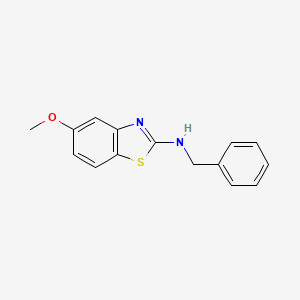

N-bencil-5-metoxil-1,3-benzotiazol-2-amina

Descripción general

Descripción

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Aplicaciones Científicas De Investigación

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research, including:

Medicinal Chemistry: It is used in the development of new antimicrobial and anticancer agents due to its ability to inhibit the growth of various pathogens and cancer cells.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

Its molecular weight is270.35 , which is within the acceptable range for drug-like molecules. This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.

Métodos De Preparación

The synthesis of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. Common methods include:

Diazo-Coupling: This involves the reaction of a diazonium salt with a benzothiazole derivative under controlled conditions.

Knoevenagel Condensation: This method involves the condensation of an aldehyde with a benzothiazole derivative in the presence of a base.

Biginelli Reaction: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea to form the benzothiazole core.

Microwave Irradiation: This method uses microwave energy to accelerate the reaction, resulting in higher yields and shorter reaction times.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.

Análisis De Reacciones Químicas

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine: This compound has a similar structure but with a methoxy group at the 6-position instead of the 5-position.

2-aminobenzothiazole: This compound lacks the benzyl and methoxy groups, making it less complex but still useful in various applications.

6-ethoxy-1,3-benzothiazole-2-amine: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine stands out due to its unique combination of functional groups, which can enhance its biological activity and chemical reactivity.

Actividad Biológica

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has a molecular formula of and a molecular weight of approximately 270.35 g/mol. Its structure includes a benzothiazole core with a methoxy group and a benzyl substituent, which significantly influences its biological properties.

The primary mechanism of action for N-benzyl-5-methoxy-1,3-benzothiazol-2-amine involves its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial in various cellular processes, including cell proliferation and survival, particularly in cancer cells exhibiting overactive STAT3 signaling.

Key Biochemical Pathways

- Interleukin-6 (IL-6)/JAK/STAT3 Pathway : The compound inhibits this pathway, leading to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.

Biological Activities

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has demonstrated several notable biological activities:

-

Anticancer Activity :

- Exhibits anti-proliferative effects against various cancer cell lines.

- Inhibits the growth of cells with hyperactive STAT3 signaling.

- Antimicrobial Properties :

-

Local Anesthetic Effects :

- Similar to other benzothiazole derivatives, it has shown potential local anesthetic properties.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observations |

|---|---|---|

| Anticancer | DU145, MDA-MB-231 | Significant reduction in cell proliferation |

| Antimicrobial | Staphylococcus aureus, E. coli | Effective against both strains |

| Local Anesthetic | N/A | Comparable effects to established local anesthetics |

Case Study: Anticancer Efficacy

In a study examining the effects of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine on breast cancer cell lines (MDA-MB-231), researchers found that treatment led to a significant decrease in cell viability. The mechanism was attributed to the inhibition of the STAT3 pathway, which is often upregulated in aggressive cancers. This study suggests that targeting STAT3 could be a viable strategy for developing new anticancer therapies.

Pharmacokinetics

Understanding the pharmacokinetics of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed when administered.

- Distribution : Exhibits good tissue penetration due to its lipophilic nature.

- Metabolism : Undergoes metabolic transformations that may enhance or reduce its biological activity.

Propiedades

IUPAC Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325508 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878061-41-7 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.